molecular formula C15H19NO2S B2723697 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide CAS No. 2097925-81-8

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide

Cat. No.: B2723697
CAS No.: 2097925-81-8
M. Wt: 277.38
InChI Key: HCBRYAJNTRKURS-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide is an organic compound with the molecular formula C15H19NO2S and a molecular weight of 277.38 g/mol. It is supplied for research purposes and is not intended for human or veterinary diagnostic or therapeutic use . The compound features a benzothiophene core, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. Benzothiophene derivatives are frequently explored in various research fields, including oncology and drug discovery, for their potential as therapeutic agents . Researchers value this specific amide derivative as a chemical building block or intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Its structure, which includes a hydroxyethyl linker and a 3-methylbutanamide group, makes it a valuable intermediate for designing and developing novel biologically active molecules. The compound is associated with CAS Registry Number 2097925-81-8 .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-10(2)7-15(18)16-8-13(17)12-9-19-14-6-4-3-5-11(12)14/h3-6,9-10,13,17H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRYAJNTRKURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide

  • Structure : Differs by the substitution of 3-methylbutanamide with 3-(2-bromophenyl)propanamide.
  • Biological Activity: Brominated aromatic groups often improve binding affinity to hydrophobic protein pockets, whereas the methylbutanamide may prioritize metabolic stability. Solubility: The bromophenyl group increases lipophilicity (logP ~3.5 estimated), whereas the branched methylbutanamide likely reduces crystallinity, improving aqueous solubility .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Shares a hydroxyethylamine linker and amide group but replaces benzothiophene with a simpler 3-methylbenzamide.
  • Key Differences: Directing Groups: The N,O-bidentate motif in this compound facilitates metal-catalyzed C–H functionalization, a property less pronounced in the benzothiophene derivative due to steric hindrance. Aromatic Interactions: Benzothiophene’s sulfur atom may participate in stronger non-covalent interactions (e.g., sulfur-π) compared to benzene, affecting catalytic or binding efficiency .

Butoctamide (N-(2-Ethylhexyl)-3-hydroxybutanamide)

  • Structure : A simpler hydroxybutanamide with a branched alkyl chain.
  • Key Differences :
    • Bioavailability : The ethylhexyl group in Butoctamide enhances lipophilicity (logP = 2.1), favoring blood-brain barrier penetration, whereas the benzothiophene derivative’s aromaticity may limit CNS uptake.
    • Applications : Butoctamide is a sedative, suggesting that the target compound’s benzothiophene could redirect activity toward peripheral targets (e.g., kinase inhibition) .

ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB Linked 3-Methylbutanamide

  • Structure : Features a 3-methylbutanamide conjugated to a peptide-PEG scaffold.
  • Key Differences :
    • Targeted Delivery : The PEG-peptide linkage enables tumor-specific targeting, a property absent in the standalone benzothiophene derivative.
    • Pharmacokinetics : Conjugation increases molecular weight (~757.76 g/mol vs. ~300 g/mol for the target compound), prolonging half-life but reducing passive diffusion .

Structural and Physicochemical Data Comparison

Property Target Compound Bromophenyl Analog 3-Methylbenzamide Butoctamide
Molecular Weight ~300 g/mol (estimated) 409.32 g/mol 221.29 g/mol 215.33 g/mol
logP ~2.8 (estimated) ~3.5 1.9 2.1
Aromatic Motif Benzothiophene Benzothiophene + Bromophenyl Benzene None
Key Functional Groups Hydroxyethyl, Methylbutanamide Hydroxyethyl, Bromophenyl N,O-Bidentate Ethylhexyl, Hydroxy
Bioactivity Potential kinase inhibitor Electrophilic intermediate C–H functionalization Sedative

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide, also known as EVT-2860771, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H17N1O2S1\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}_{1}

This compound features a benzothiophene moiety, which is known for its diverse biological activities. The presence of the hydroxyethyl and methylbutanamide groups enhances its solubility and bioavailability, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary studies suggest that it could modulate enzyme activities that are critical for cellular functions.
  • Receptor Binding : There is evidence indicating that this compound interacts with various receptors, potentially influencing signaling pathways related to inflammation and pain modulation.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds similar to this compound. For instance, compounds with similar structures have shown effectiveness against viruses such as Yellow Fever Virus (YFV) with effective concentration (EC50) values ranging from 0.25 to 1.0 μM . While specific data on EVT-2860771's antiviral efficacy remains limited, its structural analogs suggest potential in this area.

Anticancer Properties

Research into related benzothiophene derivatives has indicated potential anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Although direct studies on this compound are still necessary, the structural similarities suggest a promising avenue for anticancer research.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiophene Core : Starting materials undergo cyclization reactions to form the benzothiophene structure.
  • Functionalization : Hydroxyethyl and methylbutanamide groups are introduced through specific chemical reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Research Findings and Case Studies

StudyFindings
Schinazi et al., 2019Identified nucleoside analogs with robust anti-YFV activity (EC50 0.25–1.0 μM) suggesting potential antiviral applications for similar compounds .
Cushman et al., 2016Reported on heterocyclic moieties with various biological activities including anti-inflammatory and anticancer properties.
Al-Madi et al., 2006Discussed benzimidazole derivatives as inhibitors for viral replication, highlighting the significance of structural features in biological activity.

Q & A

Q. What are the established synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Formation of the benzothiophene core via cyclization of sulfur-containing precursors (e.g., thioanisole derivatives under acidic conditions).
  • Introduction of the hydroxyethyl group through nucleophilic substitution or epoxide ring-opening reactions.
  • Coupling with 3-methylbutanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF . Optimization includes adjusting reaction temperature (60–80°C for cyclization), solvent polarity, and catalyst loading (e.g., Pd for cross-coupling steps). Purity is validated via HPLC (>95%) and LC-MS .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

  • X-ray crystallography (using SHELXL ) resolves stereochemistry and hydrogen-bonding networks.
  • NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) confirms regiochemistry and detects impurities.
  • FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for benzothiophene derivatives like this compound?

Analogous benzothiophene-based molecules show:

  • Anticancer activity via apoptosis induction (e.g., caspase-3/7 activation in HeLa cells at IC₅₀ = 5–10 µM).
  • Enzyme inhibition (e.g., kinase or protease targets) due to hydrophobic interactions with the benzothiophene moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Contradictions may arise from:

  • Cell-line specificity (e.g., sensitivity in breast cancer vs. colorectal models). Validate using orthogonal assays (MTT, clonogenic, flow cytometry).
  • Solubility limitations in aqueous buffers. Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .
  • Structural analogs with modified substituents (e.g., fluorination at the benzothiophene ring) can clarify structure-activity relationships (SAR) .

Q. What experimental strategies are recommended for elucidating the mechanism of action in anticancer studies?

  • Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., p53 or MAPK).
  • Protein interaction studies (surface plasmon resonance or CETSA) to map binding targets.
  • In vivo xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess efficacy and pharmacokinetics .

Q. How can computational methods enhance the design of derivatives with improved potency?

  • Molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., EGFR or Bcl-2).
  • QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in flexible side chains (e.g., hydroxyethyl group): Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters .
  • Twinned crystals : Use PLATON’s TWINROTMAT to identify twin laws and refine with HKLF5 data .

Q. How do physicochemical properties (e.g., logP, solubility) influence formulation for in vivo studies?

  • logP ~2.5 (predicted via ChemAxon) suggests moderate lipophilicity; optimize using salt forms (e.g., hydrochloride) or PEGylation.
  • Aqueous solubility <10 µg/mL necessitates lipid-based carriers (e.g., liposomes) for intravenous delivery .

Methodological Considerations

Q. What quality control protocols ensure batch-to-batch consistency in synthesis?

  • In-process monitoring via TLC (silica gel 60 F₂₅₄) and UPLC-MS.
  • Residual solvent analysis (GC-MS) to meet ICH Q3C guidelines.
  • Chiral purity validated by chiral HPLC (Chiralpak AD-H column) .

Q. How can researchers mitigate oxidative degradation during storage?

  • Store under argon at −20°C in amber vials.
  • Add antioxidants (0.1% BHT) to solid formulations.
  • Monitor degradation products via accelerated stability studies (40°C/75% RH for 6 months) .

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